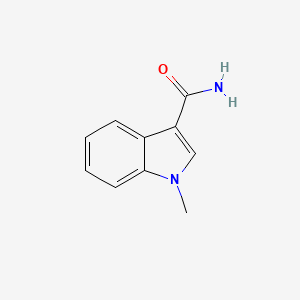

1-Methyl-1H-Indol-3-carboxamid

Übersicht

Beschreibung

1-Methyl-1H-Indol-3-carboxamid ist ein Derivat von Indol, einer bedeutenden heterozyklischen Verbindung, die in vielen Naturprodukten und Medikamenten vorkommt. Indolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antivirale, entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften

Herstellungsmethoden

Die Synthese von this compound beinhaltet typischerweise die Methylierung von Indol, gefolgt von der Bildung der Carboxamidgruppe. Eine gängige Methode umfasst die Fischer-Indolsynthese, bei der Phenylhydrazin in Gegenwart eines Säurekatalysators mit einem Aldehyd oder Keton reagiert . Industrielle Produktionsmethoden verwenden oft ähnliche Synthesewege, aber in größerem Maßstab, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Carbonsäuren führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Carboxamidgruppe in ein Amin umwandeln.

Substitution: Elektrophile Substitutionsreaktionen sind aufgrund des elektronenreichen Charakters des Indolrings häufig.

Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind oxidierte Carbonsäuren, reduzierte Amine und verschiedene substituierte Indolderivate.

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine Anwendungen in folgenden Bereichen untersucht:

Medizin: Erforscht für sein Potenzial als antivirales, krebshemmendes und antimikrobielles Mittel.

Industrie: Verwendet bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass es die Aktivität bestimmter Enzyme hemmt, indem es an deren aktiven Zentren bindet, wodurch die Substratbindung und die anschließende katalytische Aktivität verhindert werden . Darüber hinaus kann seine Interaktion mit biologischen Rezeptoren verschiedene zelluläre Prozesse modulieren, was zu therapeutischen Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-indole-3-carboxamide has been extensively studied for its applications in:

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which include 1-methyl-1h-indole-3-carboxamide, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can significantly impact their bioavailability and therapeutic potential .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities, suggesting they can induce a variety of molecular and cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of indole derivatives .

Biochemische Analyse

Biochemical Properties

1-methyl-1H-indole-3-carboxamide plays a significant role in biochemical reactions due to its ability to form hydrogen bonds with enzymes and proteins. This compound has been shown to interact with a variety of enzymes, including HIV-1 protease, renin, and HLGP (human liver glycogen phosphorylase). The carboxamide group in 1-methyl-1H-indole-3-carboxamide facilitates these interactions by forming hydrogen bonds with the active sites of these enzymes, leading to their inhibition .

Cellular Effects

1-methyl-1H-indole-3-carboxamide has been observed to influence various cellular processes. It has shown potential anticancer activity by inducing apoptosis in cancer cells. The compound affects cell signaling pathways, particularly those involved in oxidative stress and apoptosis. For instance, it has been reported to stimulate the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis . Additionally, 1-methyl-1H-indole-3-carboxamide can modulate gene expression, further impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 1-methyl-1H-indole-3-carboxamide involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes through hydrogen bonding, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and cellular processes. For example, the interaction of 1-methyl-1H-indole-3-carboxamide with HIV-1 protease inhibits the enzyme’s activity, preventing the maturation of viral proteins and thereby inhibiting viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-1H-indole-3-carboxamide have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on enzymes and cellular processes. Long-term studies have indicated that 1-methyl-1H-indole-3-carboxamide can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-methyl-1H-indole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

1-methyl-1H-indole-3-carboxamide is involved in various metabolic pathways, primarily through its interaction with enzymes. The compound has been shown to inhibit key enzymes in metabolic pathways, leading to alterations in metabolic flux and metabolite levels. For instance, its inhibition of human liver glycogen phosphorylase affects glycogen metabolism, impacting glucose levels in the body .

Transport and Distribution

The transport and distribution of 1-methyl-1H-indole-3-carboxamide within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its interaction with binding proteins can influence its localization and accumulation within specific tissues, affecting its overall activity and function .

Subcellular Localization

1-methyl-1H-indole-3-carboxamide exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target enzymes and proteins. Post-translational modifications, such as phosphorylation, can further influence its subcellular localization and activity, directing it to specific compartments or organelles .

Vorbereitungsmethoden

The synthesis of 1-methyl-1H-indole-3-carboxamide typically involves the methylation of indole followed by the formation of the carboxamide group. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity .

Analyse Chemischer Reaktionen

1-Methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include oxidized carboxylic acids, reduced amines, and various substituted indole derivatives.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-Indol-3-carboxamid kann mit anderen Indolderivaten verglichen werden, wie zum Beispiel:

Indol-3-carboxamid: Ähnlich in der Struktur, aber es fehlt die Methylgruppe am Stickstoffatom.

1-Methylindol: Es fehlt die Carboxamidgruppe, wodurch es in chemischen Reaktionen weniger vielseitig einsetzbar ist.

Indol-3-essigsäure: Ein Pflanzenhormon mit einer Carbonsäuregruppe anstelle einer Carboxamidgruppe.

Die Einzigartigkeit von this compound liegt in der Kombination der Methyl- und Carboxamidgruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen .

Eigenschaften

IUPAC Name |

1-methylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQHFXKJFJHBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356397 | |

| Record name | 1-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118959-44-7 | |

| Record name | 1-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.